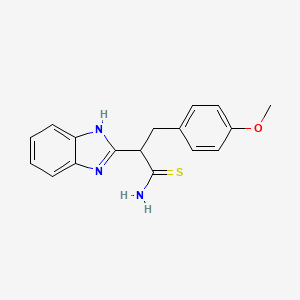
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide
Übersicht
Beschreibung
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)propanethioamide, also known as NX19444, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C₁₇H₁₇N₃OS
- Molecular Weight : 311.4 g/mol
- CAS Number : 1260918-96-4
- IUPAC Name : 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)propanethioamide
- SMILES Notation : COc1ccc(CC(C(=S)N)c2nc3ccccc3[nH]2)cc1
Biological Activity Overview
Research indicates that compounds with a benzimidazole scaffold, such as NX19444, exhibit a variety of pharmacological activities. These activities include:
- Antimicrobial Properties : Benzimidazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that derivatives similar to NX19444 possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Potential : Compounds in this class have been evaluated for their anticancer properties. Research suggests that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some studies have reported the anti-inflammatory properties of benzimidazole derivatives, which may be beneficial in treating inflammatory diseases .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including those structurally related to NX19444. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method. The results indicated:
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| NX19444 | 50 | S. typhi |
| Standard (Ampicillin) | 100 | S. typhi |
| NX19444 | 250 | C. albicans |
| Standard (Griseofulvin) | 500 | C. albicans |
This data illustrates that NX19444 exhibits promising antibacterial activity comparable to established antibiotics .
Anticancer Activity
In vitro studies have demonstrated that NX19444 can induce cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Significant reduction in cell viability was observed at concentrations above 10 μM, indicating potential for further development as an anticancer agent.
Anti-inflammatory Mechanism
The anti-inflammatory potential of NX19444 was assessed using models of induced inflammation in vitro. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with NX19444, suggesting its utility in managing inflammatory conditions .
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-12-8-6-11(7-9-12)10-13(16(18)22)17-19-14-4-2-3-5-15(14)20-17/h2-9,13H,10H2,1H3,(H2,18,22)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASDCMGEAHLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















